N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
Description
N-(6-Isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a benzothiazole-based acetamide derivative characterized by a 6-isopropyl substituent on the benzothiazole ring and a phenoxyacetamide side chain. The isopropyl group at the 6-position introduces steric and electronic effects that may modulate binding affinity to biological targets, while the phenoxy moiety could enhance lipophilicity and influence pharmacokinetic properties .
Properties
IUPAC Name |
2-phenoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-8-9-15-16(10-13)23-18(19-15)20-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQAVHHHZTEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 6-isopropylbenzo[d]thiazol-2-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituents at the 6-Position of Benzothiazole
- Nitro Group (6-Nitro Derivatives): Compound N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 4.82 µM) . Comparison: The isopropyl group in the target compound may reduce electron-withdrawing effects but improve membrane permeability due to increased hydrophobicity.
- Aryl Groups (6-Aryl Derivatives): N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide demonstrated superior urease inhibition (IC₅₀ = 8.40 ± 0.21 µM) compared to thiourea (IC₅₀ = 21.25 ± 0.15 µM), attributed to hydrophobic interactions and H-bonding with the enzyme’s non-metallic active site .
Alkoxy Groups (6-Alkoxy Derivatives):
Derivatives like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide were synthesized via nucleophilic substitution, with variable yields (50–85%) depending on the alkoxy substituent .- Comparison: The isopropyl group may offer synthetic challenges compared to smaller alkoxy groups but could improve metabolic stability.
Acetamide Side Chain Variations
- Thioacetamide vs. Phenoxyacetamide: Compounds with 2-((heterocyclic)thio)acetamide side chains (e.g., 5a–m in ) showed moderate antimicrobial activity, while phenoxy-containing analogs (e.g., 9a–e in ) exhibited enhanced binding to biological targets due to aromatic interactions . Comparison: The phenoxy group in the target compound may confer stronger π-stacking interactions compared to thioether-linked heterocycles.
Computational and Docking Studies
- Urease Inhibition: 6-Aryl derivatives form H-bonds with Ala440 and Asp494 residues, with hydrophobic interactions from aryl groups .
- VEGFR-2 Inhibition: Nitro derivatives interact with Lys868 and Glu885 via hydrogen bonding and π-cation interactions .
- Hypothesis for Target Compound: The isopropyl group may occupy hydrophobic pockets in enzyme active sites, while the phenoxy moiety could engage in π-stacking with aromatic residues.
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a benzo[d]thiazole moiety, an isopropyl group, and a phenoxyacetamide functionality. The specific substitution pattern enhances its lipophilicity, which may improve its interaction with biological membranes and increase its bioavailability.
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes . This inhibition affects the arachidonic acid pathway , leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Key Biochemical Pathways Affected:
- Arachidonic Acid Pathway : Inhibition results in reduced inflammatory responses.
- Prostaglandin Synthesis : Decreased levels contribute to analgesic effects.
Biological Activity
The compound has been investigated for several biological activities:
- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation through COX inhibition.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : The compound is being explored for its potential as an anticancer agent due to its ability to modulate key signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide | Chlorine substitution | Moderate anti-inflammatory activity |
| N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide | Methyl substitution | Antimicrobial properties |
| N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide | Ethyl substitution | Similar COX inhibition |
This compound is unique among these analogs due to its specific substitution pattern that enhances its biological activity and reactivity.
Case Study 1: Anti-inflammatory Effects
A study demonstrated that administration of N-(6-isopropylbenzo[d]thiazol-2-phenoxyacetamide significantly reduced inflammation in animal models. The results indicated a marked decrease in edema and pain response compared to control groups.
Case Study 2: Antimicrobial Testing
In vitro assays revealed that the compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggested effectiveness comparable to existing antibiotics, warranting further investigation into its mechanism of action against pathogens.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide, and how can reaction efficiency be monitored in academic settings?
- Methodological Answer : The synthesis typically involves coupling 6-isopropylbenzo[d]thiazol-2-amine with 2-phenoxyacetyl chloride under basic conditions (e.g., triethylamine in DMF). Reaction progress can be monitored via TLC or HPLC, with intermediate isolation and purification using column chromatography. For analogs, Friedel-Crafts acylation under solvent-free conditions (using Eaton’s reagent) has been employed for fused heterocycles, providing insights into green chemistry adaptations . Yield optimization may require temperature control (e.g., reflux at 80°C) and stoichiometric adjustments of reagents .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 2.8–3.1 ppm for CH), benzothiazole protons (δ 7.2–8.1 ppm), and phenoxy acetamide signals (δ 4.6–5.0 ppm for CH2) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve spatial configurations, particularly for assessing planarity of the benzothiazole-phenoxyacetamide core .
- HRMS : Confirm molecular weight and fragmentation patterns to validate purity (>95%) .
Q. What in vitro biological screening approaches are used to evaluate the herbicidal or pharmacological activity of this compound?
- Methodological Answer :
- Herbicidal assays : Use Petri dish methods with barnyard grass or lettuce, measuring inhibition rates at 100 mg/L. Stem/leaf spray experiments can assess translocation efficacy .
- Anti-inflammatory/cytotoxicity : Screen against cell lines (e.g., RAW 264.7 macrophages) using MTT assays, with IC50 calculations. Compare with reference compounds (e.g., cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with halogen (F, Cl), methyl, or methoxy groups on the phenoxy ring to assess electronic effects on herbicidal/pharmacological activity .
- Bioisosteric replacement : Replace the benzothiazole core with imidazo[2,1-b]thiazole to study scaffold flexibility. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CDK7 or GABA-A receptors .
- Data correlation : Cross-reference inhibition rates (e.g., barnyard grass assays) with Hammett constants (σ) or LogP values to identify physicochemical drivers of activity .
Q. What computational strategies are effective in predicting tautomerism or photophysical properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize ground-state geometries (B3LYP/6-311+G(d,p)) to explore tautomerism between amide NH and benzothiazole nitrogen. Compare with experimental UV-Vis and fluorescence spectra .
- TD-DFT : Simulate excited-state proton transfer (ESPT) dynamics to explain photostability or fluorescence quenching observed in optoelectronic studies .
Q. How can researchers resolve contradictions in biological activity data across studies, such as divergent IC50 values for cytotoxicity?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%).
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay sensitivity, compound purity). Replicate key experiments with orthogonal methods (e.g., flow cytometry vs. MTT) .
Q. What are the implications of benzothiazole tautomerism on the compound’s interaction with biological targets?
- Methodological Answer :
- Crystallographic analysis : Resolve tautomeric forms (e.g., enol vs. keto) in single crystals to correlate with activity.
- Molecular dynamics (MD) : Simulate binding to receptors (e.g., CDK7) under physiological conditions to assess tautomer-specific affinity. Experimental validation via SPR or ITC can quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
